REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[NH4+].[CH:5]([C:7]1[CH:14]=[CH:13][C:10]([CH2:11]Cl)=[CH:9][CH:8]=1)=[CH2:6]>CC(C)=O>[CH:5]([C:7]1[CH:14]=[CH:13][C:10]([CH2:11][S:1][C:2]#[N:3])=[CH:9][CH:8]=1)=[CH2:6] |f:0.1|
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Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(CCl)C=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
acetone removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting product was dissolved in hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(CSC#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |